molecular formula C15H15ClN8O B11094546 4-{4-[(1E)-1-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine

4-{4-[(1E)-1-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11094546
M. Wt: 358.78 g/mol
InChI Key: PHCHFKZHBUKUEK-GCBPPVMSSA-N
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Description

The compound 4-{4-[(1E)-1-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine is a complex organic molecule featuring multiple functional groups, including a triazole ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(1E)-1-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-chloroacetophenone with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization to Form the Triazole Ring: The hydrazone intermediate undergoes cyclization with an appropriate alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.

    Formation of the Oxadiazole Ring: The triazole intermediate is then reacted with a nitrile oxide to form the oxadiazole ring through a 1,3-dipolar cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated flow reactors for continuous synthesis, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial and anticancer agent. The presence of multiple functional groups allows it to interact with various biological targets, potentially inhibiting the growth of pathogens or cancer cells.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its complex structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which 4-{4-[(1E)-1-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(1E)-1-{(2E)-[1-(4-bromophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine
  • 4-{4-[(1E)-1-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine

Uniqueness

The uniqueness of 4-{4-[(1E)-1-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the chlorophenyl group may enhance its antimicrobial and anticancer properties due to increased lipophilicity and potential for stronger interactions with biological targets.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H15ClN8O

Molecular Weight

358.78 g/mol

IUPAC Name

4-[4-[(E)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-C-methylcarbonimidoyl]-5-methyltriazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C15H15ClN8O/c1-8(11-4-6-12(16)7-5-11)18-19-9(2)13-10(3)24(23-20-13)15-14(17)21-25-22-15/h4-7H,1-3H3,(H2,17,21)/b18-8+,19-9+

InChI Key

PHCHFKZHBUKUEK-GCBPPVMSSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C(\C)/C3=CC=C(C=C3)Cl)/C

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=NN=C(C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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